Home > Products > Screening Compounds P123596 > 6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine
6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine - 891494-64-7

6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine

Catalog Number: EVT-506101
CAS Number: 891494-64-7
Molecular Formula: C15H18BrN7
Molecular Weight: 376.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique molecular structure, which includes a bromine atom and multiple nitrogen-containing heterocycles. The molecular formula of this compound is C13H18BrN7C_{13}H_{18}BrN_7, and it has a molecular weight of approximately 380.226 g/mol .

Source and Classification

The compound can be sourced from various chemical suppliers, including LGC Standards, which offers it in a neat form for research and development purposes . It is classified within the broader category of substituted pyrazolo[1,5-a]pyrimidines, which are known for their potential biological activities, particularly in medicinal chemistry .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine typically involves multi-step synthetic routes that integrate various organic reactions. Key methods include:

  1. Formation of Pyrazole Ring: The initial step often involves the synthesis of the pyrazole moiety through condensation reactions involving hydrazine derivatives and carbonyl compounds.
  2. Bromination: The introduction of the bromine atom can be achieved via electrophilic bromination techniques, which selectively target specific positions on the pyrazole ring.
  3. Piperidine Integration: The piperidine ring is usually introduced through nucleophilic substitution or coupling reactions with appropriate precursors.
  4. Final Assembly: The final compound is assembled through coupling reactions that link the various heterocycles together, often facilitated by coupling agents or catalysts.

These methods ensure that the desired structural features are retained while optimizing yield and purity .

Molecular Structure Analysis

Structure and Data

The structure of 6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine can be represented using various chemical notations:

  • SMILES: Cn1cc(cn1)c2c[15n][15n]3[13c](N)[13c](Br)c(nc23)[C@@H]4CCCNC4
  • InChI: InChI=1S/C15H18BrN7/c1-22-8-10(6-19-22)11-7-20-23-14(17)12(16)13(21-15(11)23)9-3-2-4-18-5-9/h6-9,18H,2-5,17H2,1H3/t9-/m1/s1/i12+1,14+1,20+1,23+1

The structure features multiple nitrogen atoms integrated into its rings, contributing to its potential biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine can undergo various chemical reactions typical for pyrazolo[1,5-a]pyrimidine derivatives:

  1. Nucleophilic Substitution: The bromine atom can participate in nucleophilic substitution reactions where it is replaced by other nucleophiles.
  2. Reduction Reactions: The compound may undergo reduction to modify its functional groups or to enhance its solubility.
  3. Condensation Reactions: It can also engage in condensation reactions with other reactive species to form more complex structures.

These reactions are crucial for modifying the compound’s properties and enhancing its biological activity .

Mechanism of Action

Process and Data

The mechanism of action for 6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.

Research indicates that compounds in this class may act as inhibitors or modulators of certain kinases or other proteins implicated in disease processes . Further studies are necessary to clarify the specific pathways influenced by this compound.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical and chemical properties of 6-Bromo-3-(1-methyl-1H-pyrazol-4-yld)-5-(3S)-piperidinylpyrazolo(1,5-a)pyrimidin -7-amines include:

PropertyValue
Molecular FormulaC13H18BrN7C_{13}H_{18}BrN_7
Molecular Weight380.226 g/mol
Melting PointNot specified
SolubilityNot specified
StabilityStable under room temperature conditions

These properties are essential for determining the compound's behavior in various environments and applications .

Applications

Scientific Uses

6-Bromo - 3 - ( 1 - methyl - 1 H - pyrazol - 4 - yl ) - 5 - ( ( 3 S ) - piperidin - 3 - yl ) pyrazolo( 1 , 5 - a ) pyrimidin - 7 - amine has potential applications in medicinal chemistry due to its structural features that may confer biological activity.

Potential applications include:

  1. Drug Development: As a lead compound for developing new therapeutics targeting specific diseases.
  2. Biochemical Research: Utilized in studies investigating enzyme inhibition or receptor modulation.
  3. Synthetic Chemistry: Serving as an intermediate in the synthesis of more complex molecules.

Further research into its pharmacological properties could reveal additional applications within pharmaceutical sciences .

Mechanistic Insights into Checkpoint Kinase 1 (Chk1) Inhibition

Structural Basis of Chk1 Binding Selectivity

The potent and selective inhibition of Checkpoint Kinase 1 (Chk1) by 6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine (SCH900776 or MK-8776) stems from its optimized three-dimensional structure that complements the ATP-binding pocket of Chk1. The molecule features a pyrazolo[1,5-a]pyrimidine core decorated with strategically positioned substituents that confer both binding affinity and kinase selectivity [3] [4]. The (S)-configured piperidin-3-yl group at the 5-position projects into a deep hydrophobic region of the Chk1 active site, forming critical van der Waals interactions with nonpolar residues. This stereochemical preference is significant, as the (S)-enantiomer (CAS: 891494-64-7) demonstrates substantially higher inhibitory potency compared to its (R)-counterpart [3].

The 1-methyl-1H-pyrazol-4-yl group at the 3-position extends towards the solvent front, contributing to solubility while maintaining hydrophobic contacts with the kinase's ribose binding pocket. The 6-bromo substituent occupies a small, hydrophobic cleft adjacent to the gatekeeper residue, enhancing binding affinity through halogen bonding and hydrophobic effects [4] [8]. The 7-amino group forms a crucial hydrogen bond network with the kinase hinge region, mimicking ATP's adenine interactions but with higher complementarity. Molecular docking studies reveal that the protonated piperidine nitrogen forms a salt bridge with a conserved acidic residue (Glu85 in human Chk1), further anchoring the inhibitor within the catalytic cleft [4]. This intricate combination of interactions results in exceptional biochemical potency, with an IC50 value of 3.0 nM against purified Chk1 kinase [4].

Table 1: Key Structural Elements and Their Roles in Chk1 Binding

Structural ElementPositionInteraction TypeRole in Binding
(S)-Piperidin-3-yl group5Hydrophobic/Van der Waals, Salt bridgeAnchors deep in hydrophobic pocket; ionic interaction
1-Methyl-1H-pyrazol-4-yl group3Hydrophobic/Solvent exposureBalances affinity and solubility
Bromine atom6Halogen bonding/HydrophobicOccupies hydrophobic cleft; halogen bonding
Amino group7Hydrogen bondingMimics ATP adenine; hinge region interaction
Pyrazolo[1,5-a]pyrimidine coreCentralπ-StackingScaffold orientation; hydrophobic interactions

Modulation of DNA Damage Response Pathways

Inhibition of Chk1 by this pyrazolopyrimidine derivative profoundly disrupts the DNA damage response (DDR) network, a complex signaling cascade essential for maintaining genomic integrity under stress conditions. Chk1 serves as a central signal amplifier in the ATR-Chk1 pathway, activated primarily by replication stress and DNA single-strand breaks [4] [6]. The compound selectively abrogates Chk1-mediated phosphorylation events that regulate cell cycle arrest, DNA repair, and apoptosis. Specifically, it inhibits Chk1-dependent phosphorylation of the phosphatase CDC25A, preventing its degradation and enabling premature activation of CDK2/cyclin complexes. This forces cells with damaged DNA or incomplete replication to bypass the S and G2/M checkpoints, leading to mitotic catastrophe instead of repair [4].

The chemosensitizing effect stems from this checkpoint override, particularly in cancer cells with compromised G1 checkpoint mechanisms (e.g., p53 mutations). These cells exhibit heightened dependence on S and G2/M checkpoints controlled by Chk1. When treated with SCH900776, cancer cells show abrogated radiation-induced G2 arrest and fail to halt DNA synthesis during replication stress, resulting in accumulation of lethal DNA double-strand breaks [4] [6]. Biochemical studies demonstrate that the compound significantly reduces phosphorylation of downstream Chk1 substrates, including CDC25C (Ser216), CDK1 (Tyr15), and histone H3 (Ser10), within 2 hours of treatment at nanomolar concentrations [4]. This effectively dismantles the damage-induced cell cycle arrest, pushing cells with unrepaired DNA lesions into mitosis.

Furthermore, the inhibitor disrupts homologous recombination (HR) repair by interfering with Chk1-mediated phosphorylation of RAD51, a key recombinase essential for DNA strand exchange. This creates a synthetic lethal interaction with DNA-damaging agents that generate replication-associated double-strand breaks. Cancer cells exhibit significantly reduced RAD51 focus formation when treated with SCH900776 following ionizing radiation or DNA crosslinking agents, indicating profound HR deficiency [6].

Table 2: Mechanisms of DNA Damage Response Modulation by Chk1 Inhibition

DDR PathwayKey Molecular EffectCellular Consequence
S-phase CheckpointSuppressed CDC25A degradation; CDK2 activationPremature replication origin firing; replication stress
G2/M CheckpointReduced CDK1 inhibitory phosphorylation (Tyr15)Premature mitotic entry with damaged DNA
Homologous RecombinationImpaired RAD51 phosphorylation and focus formationDefective DSB repair; genomic instability
DNA Replication ForkCollapse of stalled replication forksIncreased double-strand breaks; replication catastrophe
Apoptosis RegulationInactivation of pro-survival pathways; BIM stabilizationEnhanced intrinsic apoptosis pathway activation

Synergistic Effects with Chemotherapeutic Agents

The chemopotentiation capability of 6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine represents its most therapeutically significant property, demonstrating synergistic lethality with diverse DNA-damaging anticancer agents. Synergy arises from the compound's ability to disable critical repair pathways and abrogate cell cycle checkpoints induced by genotoxic stress, forcing cancer cells with DNA damage into mitotic catastrophe and apoptosis [4] [6].

Antimetabolites: SCH900776 exhibits profound synergy with cytarabine (Ara-C), a cornerstone in acute myeloid leukemia (AML) treatment. In preclinical AML models (including HL-60 and ML-1 cell lines), co-administration of submicromolar concentrations (100-300 nM) of SCH900776 with cytarabine (50-250 nM) dramatically enhanced apoptotic cell death compared to either agent alone. This synergy correlates with abrogation of cytarabine-induced S-phase arrest and increased double-strand break markers (γH2AX foci) [4]. This mechanistic rationale translated into clinical evaluation, where SCH900776 was tested in combination with cytarabine in AML patients (Phase II trials) using a regimen of cytarabine infusion (72 hours) and SCH900776 administration on days 2, 3, 11, and 12 [4].

Nucleoside Analogues: The compound significantly potentiates gemcitabine efficacy in solid tumor models. Gemcitabine induces replication stress by incorporating into DNA and inhibiting ribonucleotide reductase, activating the ATR-Chk1 pathway for survival. SCH900776 (300-500 nM) abrogates gemcitabine-induced S and G2/M arrest in U937 cells, converting a cytostatic response into lethal DNA damage accumulation. Pharmacodynamic studies in xenograft models confirmed enhanced suppression of Chk1 autophosphorylation (Ser296) and increased caspase-3 cleavage when combined with gemcitabine [4]. This synergy formed the basis for Phase I trials combining SCH900776 with gemcitabine in solid tumors and lymphomas [4].

Platinum Agents and Topoisomerase Inhibitors: Preclinical evidence supports synergy with cisplatin and topoisomerase inhibitors through similar mechanisms. SCH900776 prevents Chk1-mediated stabilization of stalled replication forks exposed to these agents, promoting conversion of single-strand lesions into irreparable double-strand breaks during replication. Combination indices (CI) below 0.7 indicate strong synergy across various cancer cell lines [6].

Histone Deacetylase Inhibitors (HDACi): A patent describes a particularly effective combination with belinostat, an HDAC inhibitor, for treating hematological malignancies and triple-negative breast cancer [6]. HDAC inhibition induces histone hyperacetylation, relaxing chromatin and exposing DNA damage, while Chk1 inhibition prevents repair of the resulting lesions. This combination demonstrated suppressed tumor growth in models resistant to single-agent therapy [6].

Table 3: Synergistic Chemotherapeutic Combinations and Mechanisms

Chemotherapeutic AgentClassMechanism of SynergyExperimental Evidence
Cytarabine (Ara-C)AntimetaboliteAbrogation of S-phase arrest; enhanced DSB accumulationPhase II clinical trials in AML; enhanced apoptosis in HL-60/ML-1 cells [4]
GemcitabineNucleoside analoguePrevention of RRM2 recovery; replication fork collapsePhase I clinical trials; enhanced efficacy in xenografts [4]
BelinostatHDAC inhibitorChromatin relaxation with impaired DNA repair checkpointPatent: EP3461480A1; efficacy in resistant TNBC models [6]
CisplatinPlatinum alkylating agentImpaired HR repair; increased mitotic catastrophePreclinical: Reduced IC50; enhanced γH2AX foci [6]
IrinotecanTopoisomerase I inhibitorCollapse of stabilized replication forksPreclinical: Increased DNA fragmentation; synergy in colon cancer models

Properties

CAS Number

891494-64-7

Product Name

6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine

IUPAC Name

6-bromo-3-(1-methylpyrazol-4-yl)-5-[(3S)-piperidin-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine

Molecular Formula

C15H18BrN7

Molecular Weight

376.25 g/mol

InChI

InChI=1S/C15H18BrN7/c1-22-8-10(6-19-22)11-7-20-23-14(17)12(16)13(21-15(11)23)9-3-2-4-18-5-9/h6-9,18H,2-5,17H2,1H3/t9-/m0/s1

InChI Key

GMIZZEXBPRLVIV-VIFPVBQESA-N

SMILES

CN1C=C(C=N1)C2=C3N=C(C(=C(N3N=C2)N)Br)C4CCCNC4

Canonical SMILES

CN1C=C(C=N1)C2=C3N=C(C(=C(N3N=C2)N)Br)C4CCCNC4

Isomeric SMILES

CN1C=C(C=N1)C2=C3N=C(C(=C(N3N=C2)N)Br)[C@H]4CCCNC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.